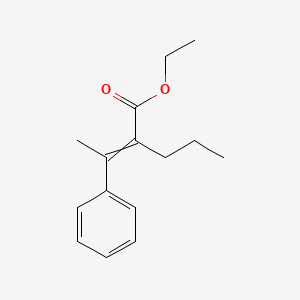

Ethyl 2-(1-phenylethylidene)pentanoate

Description

Ethyl 2-(1-phenylethylidene)pentanoate is an α,β-unsaturated ester characterized by a pentanoate backbone substituted with a 1-phenylethylidene group at the second carbon. This structure combines the ester’s inherent reactivity with the conjugation effects of the α,β-unsaturated system and the steric/electronic influence of the phenyl group. 8 of ) suggest feasible routes involving pentanoic acid derivatives and phenylethylidene precursors .

Properties

CAS No. |

654640-29-6 |

|---|---|

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

ethyl 2-(1-phenylethylidene)pentanoate |

InChI |

InChI=1S/C15H20O2/c1-4-9-14(15(16)17-5-2)12(3)13-10-7-6-8-11-13/h6-8,10-11H,4-5,9H2,1-3H3 |

InChI Key |

ZVZNEKMGLBJAGR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=C(C)C1=CC=CC=C1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(1-phenylethylidene)pentanoate can be synthesized through the condensation of acetophenone with ethyl cyanoacetate in the presence of ammonium acetate and glacial acetic acid. The reaction is typically carried out in benzene under reflux conditions for several hours . The product is then purified through extraction and distillation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-phenylethylidene)pentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted esters and other derivatives.

Scientific Research Applications

Ethyl 2-(1-phenylethylidene)pentanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 2-(1-phenylethylidene)pentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical processes. The phenylethylidene group may interact with cellular receptors, influencing signal transduction pathways and exerting biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Functional Impacts

Physicochemical Properties

- Solubility: The phenyl group in this compound increases hydrophobicity compared to simpler esters like ethyl pentanoate (logP ~2.5) . This contrasts with Ethyl 5-(4-cyanophenoxy)pentanoate, where the polar cyanophenoxy group enhances water solubility .

- Reactivity: The α,β-unsaturated system enables conjugation-based reactions (e.g., nucleophilic additions), a feature absent in saturated esters like ethyl pentanoate. This reactivity is shared with Ethyl 2-acetyl-3-methylpentanoate but modulated by the phenyl group’s electron-withdrawing effects .

Biological Activity

Ethyl 2-(1-phenylethylidene)pentanoate is an organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound is characterized by the following molecular structure:

This compound features a phenylethylidene moiety, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its effects on various cellular processes, including apoptosis, mitochondrial function, and potential anticancer properties.

1. Anticancer Activity

Research has indicated that this compound may exhibit anticancer properties. A study demonstrated that compounds with similar structures induced apoptosis in cancer cells by disrupting mitochondrial function. Specifically, the compound was tested on HT-29 colorectal cancer cells, showing significant apoptotic activity at low concentrations (around 2 nM) through mitochondrial dysfunction mechanisms .

The proposed mechanism of action involves the induction of oxidative stress leading to mitochondrial dysfunction. This process activates caspase pathways, which are crucial for the execution phase of apoptosis. The specific pathways activated include:

- Caspase-3 Activation : A critical step in the apoptotic process.

- Mitochondrial Membrane Potential Disruption : Assessed using the JC-1 assay, where treated cells exhibited a shift from red to green fluorescence, indicating loss of mitochondrial integrity .

Table 1: Biological Activity Summary of this compound

Case Studies

Several studies have investigated the effects of similar compounds to this compound. For instance:

- Study on Quinoline Derivatives : A related study found that quinoline derivatives induced mitochondrial dysfunction and apoptosis in cancer cells. The results suggest a common pathway among structurally related compounds that may also apply to this compound .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies should focus on:

- Absorption : How well the compound is absorbed when administered.

- Distribution : The extent to which it reaches various tissues.

- Metabolism : Pathways through which the compound is metabolized.

- Excretion : How it is eliminated from the body.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.